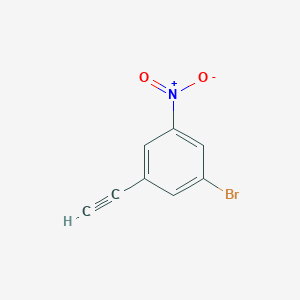
1-Bromo-3-ethynyl-5-nitrobenzene
説明
“1-Bromo-3-ethynyl-5-nitrobenzene” is an organic compound. It is an important intermediate that can be used in various fields such as agrochemical, pharmaceutical, and dyestuff . The molecular formula of this compound is C8H4BrNO2 .
Synthesis Analysis
The synthesis of similar compounds, such as 1-bromo-3-nitrobenzene, involves the use of dibromohydantoin for bromizing nitrobenzene in sulfuric acid . Another method involves treating it with bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃) .Molecular Structure Analysis
The molecular structure of “1-Bromo-3-ethynyl-5-nitrobenzene” can be obtained from its molecular formula, C8H4BrNO2 .Physical And Chemical Properties Analysis
The molecular weight of “1-Bromo-3-ethynyl-5-nitrobenzene” is 226.03 g/mol . It has a topological polar surface area of 45.8 Ų .科学的研究の応用
Anisotropic Displacement Parameters
1-Bromo-3-ethynyl-5-nitrobenzene has been studied in relation to its anisotropic displacement parameters. Mroz et al. (2020) conducted experiments on isomorphous compounds including 1-(halomethyl)-3-nitrobenzene, with bromo as a halo, through X-ray diffraction experiments and calculations from first principles. These studies highlight the compound's structural intricacies, particularly in the context of crystallography and molecular modeling (Mroz, Wang, Englert, & Dronskowski, 2020).
Synthesis of Organic Compounds
The compound has applications in the synthesis of organic chemicals. Banwell et al. (2004) demonstrated its use in the palladium[0]-mediated Ullmann cross-coupling reaction. This process led to the production of various compounds such as quinolines, 2-quinolones, phenanthridines, and 6(5H)-phenanthridinones, which are significant in the field of organic chemistry (Banwell, Lupton, Ma, Renner, & Sydnes, 2004).
Aromatic Substitution Reactions
Gold, Miri, and Robinson (1980) explored the reactivity of compounds like 1-bromo-3-ethynyl-5-nitrobenzene in the context of nucleophilic aromatic substitution by hydrogen. This study provided insights into the reaction mechanisms and intermediates, such as hydride Meisenheimer adducts, in these types of chemical reactions (Gold, Miri, & Robinson, 1980).
Application in Polymer Solar Cells
Fu et al. (2015) investigated the use of 1-Bromo-4-Nitrobenzene, a related compound, in polymer solar cells. This research revealed that the addition of this compound to the active layer of polymer solar cells can significantly improve the power conversion efficiency, demonstrating the compound's potential in renewable energy technologies (Fu, Wang, Cai, Shi, Zongli, Li, Li, Zhang, & Yang, 2015).
Electrophilic Bromination Studies
Sobolev et al. (2014) conducted research on the electrophilic bromination of nitrobenzene, utilizing compounds like 1-bromo-3-ethynyl-5-nitrobenzene. This study contributed to a better understanding of electrophilic bromination mechanisms in aromatic compounds with different substituents (Sobolev, Radchenko, Ostvald, Filimonov, & Zherin, 2014).
Safety And Hazards
特性
IUPAC Name |
1-bromo-3-ethynyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c1-2-6-3-7(9)5-8(4-6)10(11)12/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKWUWACRGCEPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-ethynyl-5-nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



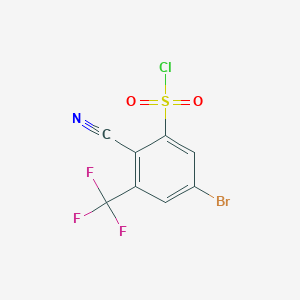
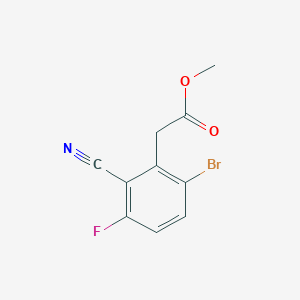
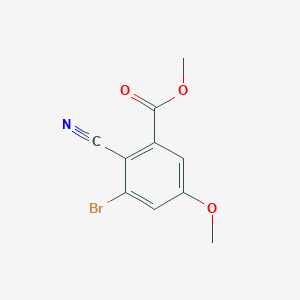
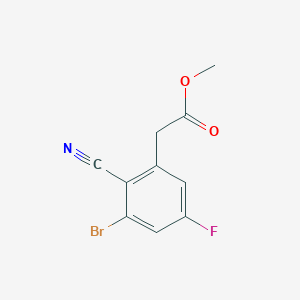
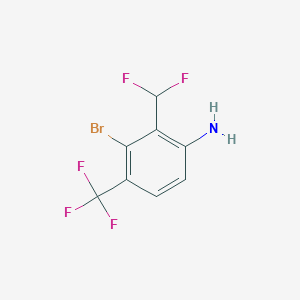
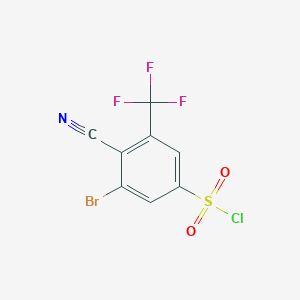
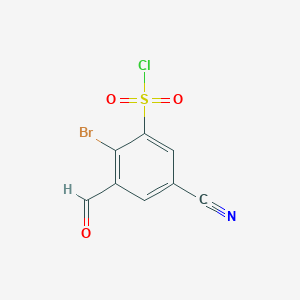
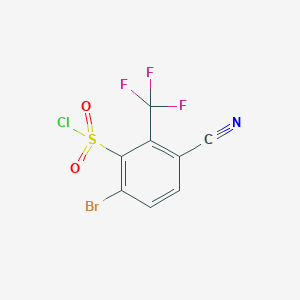
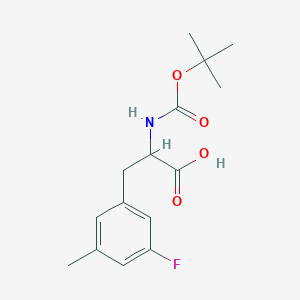
![[(3-Bromo-5-nitrophenyl)methyl]hydrazine](/img/structure/B1415969.png)
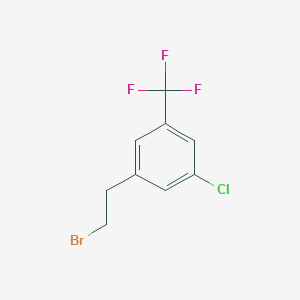
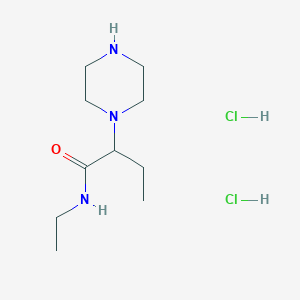
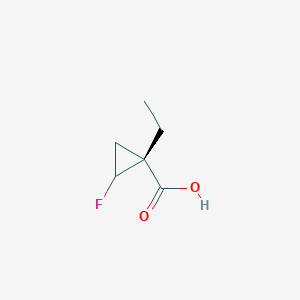
![4-(4-Formyl-3-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415974.png)